5,5-Dimethyl-2,4-oxazolidinedione sodium salt
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Overview
Description
5,5-Dimethyl-2,4-oxazolidinedione sodium salt is a chemical compound with the molecular formula C5H6NNaO3. It is a sodium salt derivative of 5,5-Dimethyl-2,4-oxazolidinedione, which is known for its applications in various fields including pharmacology and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2,4-oxazolidinedione sodium salt typically involves the reaction of 5,5-Dimethyl-2,4-oxazolidinedione with a sodium base. The reaction is carried out in an aqueous medium, where the sodium base (such as sodium hydroxide) reacts with the oxazolidinedione to form the sodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and concentration of reactants to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2,4-oxazolidinedione sodium salt undergoes various chemical reactions including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or other electrophiles can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted oxazolidinediones .
Scientific Research Applications
5,5-Dimethyl-2,4-oxazolidinedione sodium salt has several applications in scientific research:
Chemistry: Used as a reactant in the synthesis of complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and metabolic pathways.
Medicine: Investigated for its potential use as an antiepileptic agent and in other pharmacological studies.
Industry: Utilized in the production of resins, coatings, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2,4-oxazolidinedione sodium salt involves its interaction with specific molecular targets. In pharmacological applications, it acts as an enzyme inhibitor, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-2,4-oxazolidinedione: The parent compound without the sodium salt.
Trimethadione: Another oxazolidinedione derivative with similar pharmacological properties.
Ethadione: A related compound with different substituents on the oxazolidinedione ring.
Uniqueness
5,5-Dimethyl-2,4-oxazolidinedione sodium salt is unique due to its sodium salt form, which can influence its solubility, reactivity, and biological activity. This makes it particularly useful in specific industrial and pharmacological applications where these properties are advantageous .
Properties
CAS No. |
64047-13-8 |
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Molecular Formula |
C5H6NNaO3 |
Molecular Weight |
151.10 g/mol |
IUPAC Name |
sodium;5,5-dimethyl-1,3-oxazolidin-3-ide-2,4-dione |
InChI |
InChI=1S/C5H7NO3.Na/c1-5(2)3(7)6-4(8)9-5;/h1-2H3,(H,6,7,8);/q;+1/p-1 |
InChI Key |
OWGHQPIPPHGSGP-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C(=O)[N-]C(=O)O1)C.[Na+] |
Origin of Product |
United States |
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